2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features chlorobenzyl and methylbenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzylamine with a thiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorobenzyl)-1-methyl-4-piperidinyl ethyl carbonate hydrochloride
- 3-chloro-4-methylbenzyl chloride
Uniqueness
Compared to similar compounds, 2-(6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methylbenzyl)acetamide stands out due to its unique thiadiazine ring structure and the presence of both chlorobenzyl and methylbenzyl groups
Properties
Molecular Formula |
C20H24ClN3O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[6-[(3-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-6-8-17(9-7-16)13-22-20(25)15-24-11-3-10-23(28(24,26)27)14-18-4-2-5-19(21)12-18/h2,4-9,12H,3,10-11,13-15H2,1H3,(H,22,25) |
InChI Key |
JPSQHAJIOOIZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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